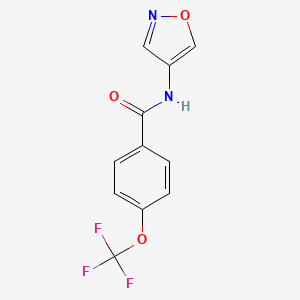

N-(isoxazol-4-yl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isoxazol-4-yl)-4-(trifluoromethoxy)benzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the field of epigenetic research. This compound is known to inhibit the activity of the histone demethylase JMJD3, a key enzyme involved in the epigenetic regulation of gene expression.

Scientific Research Applications

Synthesis and Complex Formation

A compound related to N-(isoxazol-4-yl)-4-(trifluoromethoxy)benzamide, described in a study by Adhami et al. (2012), demonstrates the utility of benzamide derivatives in the synthesis of complex molecules. Specifically, the study highlights the formation of thiadiazolobenzamide via cyclization and its subsequent complexation with nickel and palladium ions. This research underscores the importance of benzamide derivatives in creating novel compounds with potential applications in catalysis and materials science (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).

Heterocyclic Compound Synthesis

Another study by Strekowski et al. (1995) explores the synthesis of isoxazoles and 1,3,5-triazines, illustrating the versatility of trifluoromethyl groups in heterocyclic chemistry. This research provides insight into the use of anionically activated trifluoromethyl groups as synthons for constructing isoxazole rings, highlighting the synthetic value of trifluoromethyl-substituted compounds in producing biologically relevant structures (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).

Cycloaddition Reactions

The utility of benzo[d]isoxazoles in cycloaddition reactions, as shown by Xu et al. (2018), further demonstrates the relevance of isoxazole derivatives in synthetic chemistry. This study presents a gold-catalyzed method for achieving [5 + 1] or [5 + 2] cycloaddition reactions, providing a route to synthesize complex oxazine or oxazepine derivatives. Such methodologies are crucial for the development of new materials and pharmaceuticals (Xu, Zhao, Li, & Liu, 2018).

Coordination Networks and NLO Properties

Liao et al. (2013) investigate the synthesis of coordination networks using tetrazolate-yl acylamide tectons. This research emphasizes the impact of substituents on the structural and nonlinear optical (NLO) properties of the resulting materials. The study showcases the application of acylamide derivatives in designing materials with potential optoelectronic applications (Liao, Chen, Li, Chen, Zhuang, Lin, & Huang, 2013).

Block Copolymer Synthesis

The development of well-defined aramides and block copolymers, as discussed by Yokozawa et al. (2002), highlights the significance of benzamide derivatives in polymer science. This study presents a methodology for synthesizing poly(p-benzamide) with controlled molecular weight and polydispersity, underscoring the potential of these compounds in creating advanced polymeric materials (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3/c12-11(13,14)19-9-3-1-7(2-4-9)10(17)16-8-5-15-18-6-8/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRNEPHSLHSBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CON=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2755006.png)

![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)

![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)

![N-[[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2755017.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)